molecular formula C6H4BrN3O B7966498 6-Bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

6-Bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one

Cat. No.: B7966498
M. Wt: 214.02 g/mol
InChI Key: FUFFCPHASAUZLO-UHFFFAOYSA-N
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Description

6-Bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one is a heterocyclic compound that contains a bromine atom attached to a pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one can be achieved through several methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted pyrroles . These reactions typically require high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with specific reagents such as sodium methoxide (NaOMe) and xylene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromopyrrolo[1,2-d][1,2,4]triazin-1(2H)-one involves its interaction with specific molecular targets. For instance, as a tankyrase inhibitor, it binds to the enzyme tankyrase, inhibiting its activity and affecting pathways related to cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-5-2-1-4-6(11)9-8-3-10(4)5/h1-3H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFFCPHASAUZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NN=CN2C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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